molecular formula C16H16BrN5O B608330 5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl- CAS No. 206129-88-6

5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl-

Cat. No.: B608330
CAS No.: 206129-88-6
M. Wt: 374.23 g/mol
InChI Key: OPUXIXJLNLMIKY-UHFFFAOYSA-N
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Scientific Research Applications

KF26777 has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KF26777 involves several key steps:

    Formation of the imidazo[2,1-i]purin-5(4H)-one core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-bromophenyl group: This is achieved through a substitution reaction where a bromophenyl group is introduced to the core structure.

    Addition of the propyl group: The propyl group is added via an alkylation reaction.

Industrial Production Methods

Industrial production of KF26777 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

KF26777 undergoes various chemical reactions, including:

    Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of KF26777 .

Mechanism of Action

KF26777 exerts its effects by selectively binding to and antagonizing the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine A3 receptor, KF26777 can modulate these processes, making it a valuable tool in both basic and applied research .

Comparison with Similar Compounds

KF26777 is unique due to its high selectivity and potency for the adenosine A3 receptor. Similar compounds include:

KF26777 stands out due to its sub-nanomolar affinity for the adenosine A3 receptor, making it a more effective tool for studying this receptor compared to other compounds .

Properties

CAS No.

206129-88-6

Molecular Formula

C16H16BrN5O

Molecular Weight

374.23 g/mol

IUPAC Name

2-(4-bromophenyl)-4-propyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one

InChI

InChI=1S/C16H16BrN5O/c1-2-8-21-15-12(14-18-7-9-22(14)16(21)23)19-13(20-15)10-3-5-11(17)6-4-10/h3-6,18H,2,7-9H2,1H3

InChI Key

OPUXIXJLNLMIKY-UHFFFAOYSA-N

SMILES

CCCN1C2=NC(=NC2=C3NCCN3C1=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCCN1C2=NC(=NC2=C3NCCN3C1=O)C4=CC=C(C=C4)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KF26777;  KF 26777;  KF-26777.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl-
Reactant of Route 2
5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl-
Reactant of Route 3
5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl-
Reactant of Route 4
5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl-
Reactant of Route 5
5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl-
Reactant of Route 6
5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl-

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